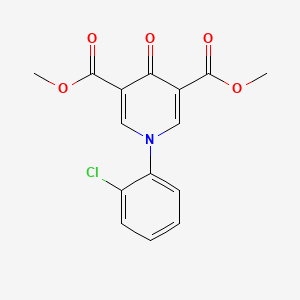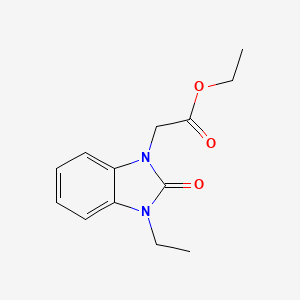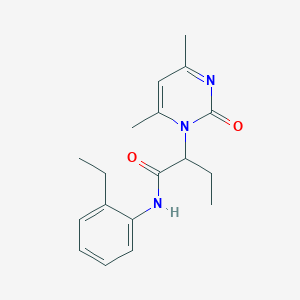![molecular formula C15H21ClN2O5S B4443854 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide](/img/structure/B4443854.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide
Übersicht
Beschreibung
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide, also known as clopidogrel, is a widely used antiplatelet drug that is prescribed to prevent blood clots in patients with cardiovascular diseases. Its chemical structure is composed of a chlorinated phenyl ring, a morpholine ring, a sulfonyl group, and an acetamide group. In
Wirkmechanismus
The mechanism of action of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide involves its irreversible binding to the P2Y12 receptor on platelets. This receptor is responsible for activating platelets and promoting their aggregation, leading to the formation of blood clots. By binding irreversibly to this receptor, this compound prevents platelets from aggregating and forming clots, thereby reducing the risk of cardiovascular events.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects in the body. It inhibits platelet aggregation, reduces inflammation, and improves endothelial function. It also has antioxidant properties and has been shown to reduce oxidative stress in patients with cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidogrel has several advantages for lab experiments. It is widely available and has been extensively studied, making it a reliable tool for studying platelet function and cardiovascular diseases. However, it also has some limitations, such as its irreversible binding to the P2Y12 receptor, which can make it difficult to study the effects of other drugs on platelet function.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide. One area of research is the development of new antiplatelet drugs that are more effective and have fewer side effects. Another area is the study of the effects of this compound on other conditions such as cancer, where it has shown promise in inhibiting tumor growth and metastasis. Additionally, there is ongoing research into the genetic factors that influence the response to this compound, which could lead to personalized medicine approaches for cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Clopidogrel has been extensively studied for its antiplatelet effects and has been shown to be effective in reducing the risk of cardiovascular events in patients with acute coronary syndrome, stroke, and peripheral artery disease. It works by irreversibly binding to the P2Y12 receptor on platelets, preventing them from aggregating and forming clots. Clopidogrel has also been studied for its potential use in other conditions such as cancer, where it has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-11(2)17-15(19)10-23-13-4-3-12(16)9-14(13)24(20,21)18-5-7-22-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKRKCQXHKLYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4443772.png)

![3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443781.png)
![N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443789.png)
![3-butyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443796.png)
![[4-(2-chloro-4-methylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4443805.png)

![(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine](/img/structure/B4443813.png)
![2-(4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B4443820.png)


![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443867.png)

